molecular formula C10H8BrFN2 B13980115 4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole

4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole

Cat. No.: B13980115
M. Wt: 255.09 g/mol
InChI Key: KXBHGSSMUZYWGA-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole typically involves the reaction of 4-fluoro-3-methylphenylhydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrazole N-oxides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include pyrazole N-oxides.

    Reduction Reactions: Products include amine derivatives of the pyrazole compound.

Scientific Research Applications

4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.

    Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic Acid: Similar in structure due to the presence of a fluorine atom on the phenyl ring.

    3-Fluoro-4-methoxyphenylboronic Acid: Contains both fluorine and methoxy substituents on the phenyl ring.

    4-Bromo-2,3-difluorophenylboronic Acid: Contains bromine and multiple fluorine atoms on the phenyl ring.

Uniqueness

4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole is unique due to the combination of bromine and fluorine substituents on the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances the compound’s reactivity in various chemical reactions.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

4-bromo-5-(4-fluoro-3-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C10H8BrFN2/c1-6-4-7(2-3-9(6)12)10-8(11)5-13-14-10/h2-5H,1H3,(H,13,14)

InChI Key

KXBHGSSMUZYWGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=NN2)Br)F

Origin of Product

United States

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